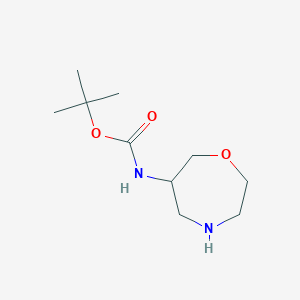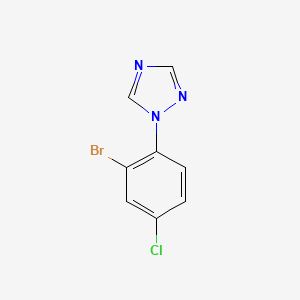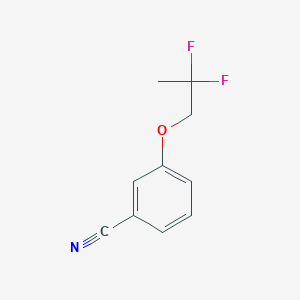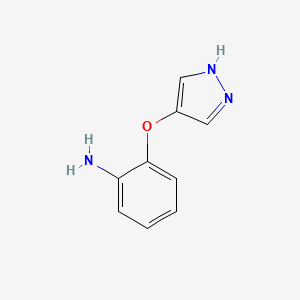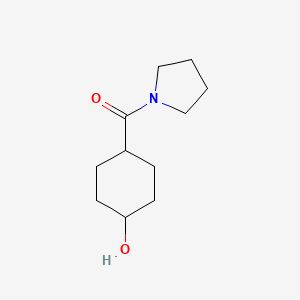
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid” is C12H18BFN2O2. The InChI code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 252.1 g/mol.Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
The compound 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid could be considered in relation to its structural similarities with fluorinated biphenyls and benzoxaboroles, substances known for their significance in synthesis processes. For instance, a study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the production of anti-inflammatory materials. The study underscores the importance of an easily performed synthesis for such compounds, suggesting the potential utility of related fluorinated compounds in synthesis processes (Qiu et al., 2009).
Chemosensors and Analytical Chemistry
Fluorinated compounds, including those structurally related to 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, find extensive applications in the development of chemosensors. Roy (2021) highlights the role of 4-Methyl-2,6-diformylphenol (DFP) based compounds in detecting a variety of analytes. Given the high selectivity and sensitivity of such chemosensors, it's plausible that structurally related fluorinated compounds could offer similar utilities (Roy, 2021).
Biomedical Applications and Biosensors
Phenylboronic acids and their derivatives, akin to 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, are noteworthy for their biomedical applications. Adamczyk-Woźniak et al. (2009) provide an extensive review on benzoxaboroles, emphasizing their biological activity and clinical applications, including their role as molecular receptors and in drug synthesis (Adamczyk-Woźniak et al., 2009). Similarly, Anzai (2016) reviews the progress in electrochemical biosensors based on phenylboronic acid and its derivatives, underlining their potential in detecting various biomolecules and ions (Anzai, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
[4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZIMUPKCKUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





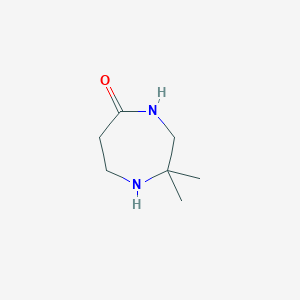
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
